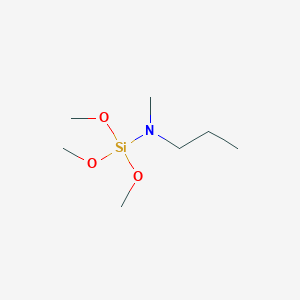
1,1,1-Trimethoxy-N-methyl-N-propylsilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trimethoxy-N-methyl-N-propylsilanamine: is an organosilicon compound characterized by the presence of a silicon atom bonded to three methoxy groups, a methyl group, and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Trimethoxy-N-methyl-N-propylsilanamine can be synthesized through the reaction of trimethoxysilane with N-methyl-N-propylamine under controlled conditions. The reaction typically involves the use of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trimethoxy-N-methyl-N-propylsilanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 1,1,1-Trimethoxy-N-methyl-N-propylsilanamine is used as a precursor in the synthesis of other organosilicon compounds
Biology: In biological research, this compound is used to study the effects of silicon-containing compounds on biological systems. It is also used in the development of silicon-based biomaterials.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. It is also being investigated for its potential use in the development of silicon-based pharmaceuticals.
Industry: In the industrial sector, this compound is used as a coupling agent in the production of silicone polymers and resins. It is also used as a surface modifier to improve the properties of materials such as glass and ceramics.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trimethoxy-N-methyl-N-propylsilanamine involves its ability to interact with various molecular targets through its silicon atom. The silicon atom can form stable bonds with other atoms, allowing the compound to act as a cross-linking agent in polymerization reactions. Additionally, the methoxy groups can undergo hydrolysis to form silanol groups, which can further react with other molecules to form stable complexes.
Comparación Con Compuestos Similares
- 1,1,1-Trimethoxy-2-methylpropane
- 1,1,1-Trimethoxy-2-ethylpropane
- 1,1,1-Trimethoxy-2-propylpropane
Comparison: 1,1,1-Trimethoxy-N-methyl-N-propylsilanamine is unique due to the presence of both a silicon atom and a nitrogen atom in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack either the silicon or nitrogen atom. Additionally, the presence of the propyl group provides increased hydrophobicity, which can be advantageous in certain applications.
Propiedades
Número CAS |
91667-07-1 |
|---|---|
Fórmula molecular |
C7H19NO3Si |
Peso molecular |
193.32 g/mol |
Nombre IUPAC |
N-methyl-N-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C7H19NO3Si/c1-6-7-8(2)12(9-3,10-4)11-5/h6-7H2,1-5H3 |
Clave InChI |
KYEQXDKNVTXUTD-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


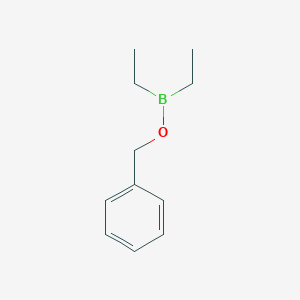
![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)
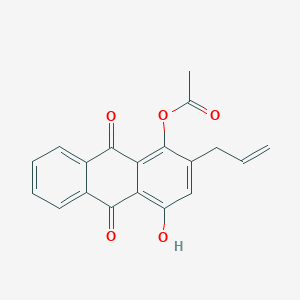
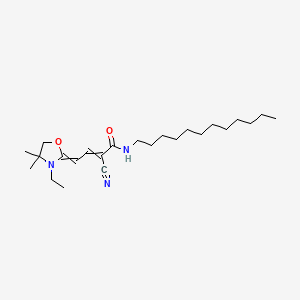
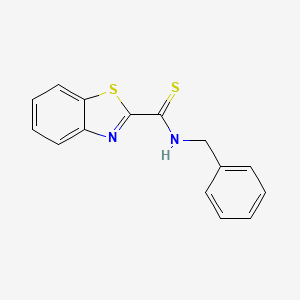
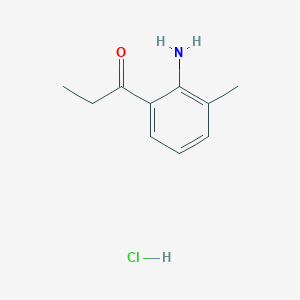
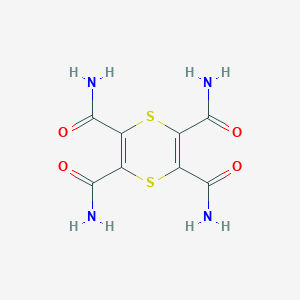

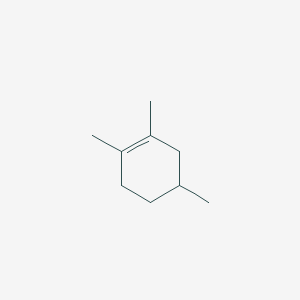
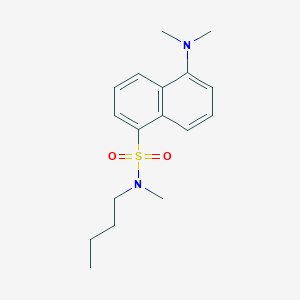
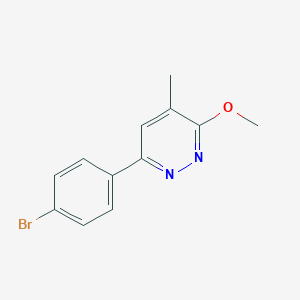
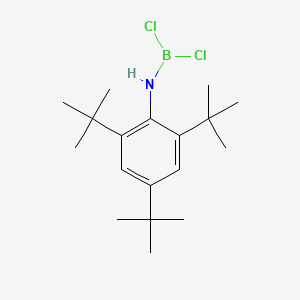
![4-{[(4-Methoxyphenyl)methyl]sulfanyl}tetrahydropyrimidin-2(1H)-one](/img/structure/B14363149.png)
